5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTZVRLESCICCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360696 | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33282-22-3 | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Isoxazole-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. Among its various substituted forms, isoxazole-3-carboxylic acid derivatives have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The inherent properties of the isoxazole moiety, including its electronic characteristics and ability to act as a bioisostere for a carboxylic acid group, contribute to its versatility in drug design.[1]
Anti-inflammatory Activity
Isoxazole-3-carboxylic acid derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase-activating protein (FLAP).
Inhibition of Cyclooxygenase (COX)
Several isoxazole-carboxamide derivatives have been shown to be potent inhibitors of COX enzymes, with a notable selectivity towards the inducible COX-2 isoform, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects.
Table 1: COX-2 Inhibitory Activity of Isoxazole-3-Carboxamide Derivatives
| Compound ID | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5b | 3-(4-Methoxyphenyl)-5-(4-chlorophenyl)isoxazole | 0.12 | >10 | >83.3 | [2] |
| 5c | 3-(4-Methoxyphenyl)-5-(4-fluorophenyl)isoxazole | 0.15 | >10 | >66.7 | [2] |
| 5d | 3-(4-Methoxyphenyl)-5-(4-bromophenyl)isoxazole | 0.18 | >10 | >55.6 | [2] |
Inhibition of Leukotriene Biosynthesis via FLAP
A series of 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). Leukotrienes are potent lipid mediators of inflammation.
Table 2: FLAP Inhibitory Activity of 4,5-Diarylisoxazol-3-carboxylic Acid Derivatives
| Compound ID | Structure | Cellular 5-LO Product Synthesis IC50 (µM) | Reference |
| 39 | 4,5-bis(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | |
| 40 | 4-(4-methoxyphenyl)-5-(4-fluorophenyl)isoxazole-3-carboxylic acid | 0.24 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with the peroxidase component of COX)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions. Dilute test compounds to the desired concentrations.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test compound or vehicle control
-
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 10 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition for each test compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Anticancer Activity
The isoxazole-3-carboxylic acid scaffold has been extensively explored for the development of novel anticancer agents. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis.
A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in some cancers.[3]
Table 3: In Vitro Anticancer Activity of Isoxazole-3-Carboxamide Derivatives [4]
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 2a | 5-methyl-3-phenyl-N-(p-tolyl)isoxazole-4-carboxamide | Colo205 | 9.18 |
| 2a | 5-methyl-3-phenyl-N-(p-tolyl)isoxazole-4-carboxamide | HepG2 | 7.55 |
| 2e | N-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide | B16F1 | 0.079 |
Experimental Protocol: Annexin V Apoptosis Assay
This protocol describes a method to detect and quantify apoptosis in cancer cells treated with isoxazole derivatives using flow cytometry.[5][6]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test isoxazole derivative and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the isoxazole derivative or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Antimicrobial Activity
Isoxazole-3-carboxylic acid derivatives have also been investigated for their antibacterial and antifungal properties. The isoxazole nucleus is present in several clinically used antimicrobial agents.
Table 4: Antimicrobial Activity of Isoxazole Derivatives [7][8][9]
| Compound ID | Structure | Microorganism | MIC (µg/mL) |
| 4e | 5-(4-chlorophenyl)-3-(pyridin-3-yl)isoxazole | Candida albicans | 6 |
| 4g | 5-(4-bromophenyl)-3-(pyridin-3-yl)isoxazole | Candida albicans | 8 |
| 4h | 5-(4-fluorophenyl)-3-(pyridin-3-yl)isoxazole | Candida albicans | 10 |
| 1d | 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Escherichia coli ATCC 25922 | 28.1 |
| 1e | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Staphylococcus epidermidis 756 | 56.2 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of isoxazole derivatives against various microorganisms.[10][11][12][13]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test isoxazole derivatives and standard antimicrobial agents
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Synthesis of Isoxazole-3-Carboxylic Acid Derivatives
A general and widely used method for the synthesis of the isoxazole-3-carboxylic acid core involves the reaction of a β-ketoester with hydroxylamine.[14] The resulting isoxazolone can then be further functionalized. A common synthetic route to produce 5-arylisoxazole-3-carboxylic acid ethyl esters involves the cycloaddition of an N-Boc alkyne with ethyl chlorooximidoacetate, followed by hydrolysis of the ester to the carboxylic acid.[15] Amide derivatives are frequently prepared by coupling the isoxazole-3-carboxylic acid with a variety of amines.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. protocols.io [protocols.io]
- 14. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 15. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on the Spectroscopic Data of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. Due to the limited availability of published raw spectral data for this specific compound, this document focuses on predicted spectroscopic characteristics based on analogous structures and the known spectral properties of its constituent functional groups. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₁₀H₆ClNO₃ Molecular Weight: 223.61 g/mol CAS Number: 33282-22-3
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar isoxazole and carboxylic acid-containing compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.80 - 7.90 | Doublet | 2H | Aromatic protons (ortho to isoxazole) |
| ~7.50 - 7.60 | Doublet | 2H | Aromatic protons (meta to isoxazole) |
| ~7.00 | Singlet | 1H | Isoxazole ring proton (H-4) |
Note: The exact chemical shifts are dependent on the solvent used for analysis.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~185.0 | Carboxylic acid carbon (-C OOH) |
| ~170.0 | Isoxazole ring carbon (C-5) |
| ~160.0 | Isoxazole ring carbon (C-3) |
| ~136.0 | Aromatic carbon (C-Cl) |
| ~130.0 | Aromatic carbons (CH, ortho to isoxazole) |
| ~129.0 | Aromatic carbons (CH, meta to isoxazole) |
| ~127.0 | Aromatic carbon (ipso to isoxazole) |
| ~98.0 | Isoxazole ring carbon (C-4) |
Note: The chemical shifts are solvent-dependent.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1610 | Medium | C=N stretch (isoxazole ring) |
| 1600 - 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1320 - 1210 | Strong | C-O stretch (carboxylic acid) |
| ~830 | Strong | C-H out-of-plane bend (para-substituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 223/225 | [M]+, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 179/181 | [M - CO₂]+, Loss of carbon dioxide |
| 139 | [C₈H₅NCl]+, Fragmentation of the isoxazole ring |
| 111/113 | [C₆H₄Cl]+, Chlorophenyl cation |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small percentage of formic acid or ammonium hydroxide to aid ionization.
Data Acquisition (ESI-MS):
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which gives a better signal for the molecular ion.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like this compound.
Mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Core Mechanism of Action of Isoxazole Carboxylic Acid Derivatives
Introduction
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in the development of a wide array of pharmacologically active agents. While this specific molecule is primarily utilized as a building block, the isoxazole scaffold it provides is central to the therapeutic effects of its derivatives. These derivatives have demonstrated a broad spectrum of biological activities, most notably anti-inflammatory, analgesic, and immunomodulatory effects. This technical guide elucidates the primary mechanisms of action attributed to isoxazole carboxylic acid derivatives, with a focus on key molecular targets and signaling pathways. It is important to note that the following mechanisms are characteristic of derivatives synthesized from the isoxazole core, rather than this compound itself, for which direct mechanistic studies are not extensively available in the public domain.
The isoxazole ring, with its unique electronic and steric properties, allows for interaction with a variety of biological targets. The key mechanisms of action for derivatives of this compound can be broadly categorized into:
-
Inhibition of Pro-inflammatory Enzymes: A significant number of isoxazole derivatives function as potent inhibitors of enzymes that are critical in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
-
Modulation of the Endocannabinoid System: Certain carboxamide derivatives of isoxazole have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.
-
Interaction with Ion Channels: Some isoxazole-3-carboxamide derivatives act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation.
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of COX and 5-LOX enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation, pain, and fever.
Signaling Pathway
Quantitative Data
| Compound Class | Target | IC50 (µM) | Reference |
| 4,5-Diarylisoxazol-3-carboxylic acids | 5-Lipoxygenase | 0.24 | [1] |
| Isoxazole-mercaptobenzimidazole hybrids | COX-2 | Varies | [2] |
| Indolyl–isoxazolidines | COX/LOX | Varies | [2] |
Experimental Protocols
In Vitro COX/LOX Inhibition Assay (General Protocol)
-
Enzyme Preparation: Recombinant human COX-1, COX-2, and 5-LOX enzymes are used.
-
Substrate: Arachidonic acid is used as the natural substrate.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test isoxazole derivative for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Quantification: The formation of prostaglandins (for COX) or leukotrienes (for 5-LOX) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
A number of 3-carboxamido-5-aryl-isoxazole derivatives have been shown to be potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, leading to analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.
Signaling Pathway
Quantitative Data
| Compound Class | Target | IC50 (µM) | Reference |
| 3-Carboxamido-5-aryl-isoxazoles | FAAH | 0.088 | [3] |
| 5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)isoxazole-3-carboxamide | FAAH | Potent Inhibitor | [4] |
Experimental Protocols
FAAH Inhibition Assay (General Protocol)
-
Enzyme Source: Homogenates from rat brain or recombinant human FAAH are used as the enzyme source.
-
Substrate: A fluorescent or radiolabeled anandamide analogue is used as the substrate.
-
Incubation: The enzyme preparation is incubated with various concentrations of the test isoxazole carboxamide derivative.
-
Reaction: The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Detection: The amount of product formed is quantified by measuring fluorescence or radioactivity.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
Certain isoxazole-3-carboxamide derivatives have been developed as antagonists of the TRPV1 receptor.[5] TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin, and plays a crucial role in the transmission of pain signals. Antagonism of TRPV1 can therefore lead to analgesic effects.
Logical Relationship Diagram
Quantitative Data
| Compound Class | Target | Activity | Reference |
| Isoxazole-3-carboxamide derivatives | TRPV1 | Antihyperalgesic effects in rat models | [5] |
Experimental Protocols
In Vitro TRPV1 Functional Assay (Calcium Imaging)
-
Cell Culture: HEK293 cells stably expressing the human TRPV1 channel are used.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Cells are pre-incubated with the test isoxazole-3-carboxamide derivative.
-
Agonist Stimulation: The cells are then stimulated with a known TRPV1 agonist (e.g., capsaicin).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or microscope.
-
Antagonist Activity: The ability of the test compound to inhibit the capsaicin-induced calcium influx is quantified to determine its antagonist activity.
This compound is a valuable starting material for the synthesis of a diverse range of bioactive molecules. The derivatives of this compound target several key pathways involved in inflammation and pain. The primary mechanisms of action include the inhibition of pro-inflammatory enzymes like COX and 5-LOX, modulation of the endocannabinoid system through FAAH inhibition, and antagonism of the TRPV1 pain receptor. The versatility of the isoxazole scaffold allows for fine-tuning of activity and selectivity, making it an important pharmacophore in modern drug discovery. Further research into specific derivatives will continue to uncover new therapeutic applications and refine our understanding of their molecular mechanisms.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(4-Chlorophenyl)-N-(3,4-dimethoxyphenethyl)isoxazole-3-carboxamide [myskinrecipes.com]
- 5. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. It serves as a key building block for the synthesis of various bioactive molecules, including anti-inflammatory and analgesic drugs.[1] This technical guide provides a summary of the available chemical and physical data for this compound. However, a definitive experimental crystal structure has not been reported in publicly accessible databases. This document outlines the known properties and provides a general methodology for the synthesis of related isoxazole derivatives, which can serve as a reference for researchers aiming to crystallize and characterize this specific compound.
Introduction
Isoxazole derivatives are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. They are of considerable interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] The subject of this guide, this compound, incorporates a 4-chlorophenyl group, which can influence its biological activity and physicochemical properties. This compound is a valuable intermediate in the synthesis of more complex molecules.[1] A detailed understanding of its three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. Despite extensive searches of crystallographic databases and the scientific literature, no experimental crystal structure data for this compound has been found.
Physicochemical Properties
While crystallographic data is unavailable, other key physicochemical properties of this compound have been reported. These are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₃ | |
| Molecular Weight | 223.61 g/mol | |
| CAS Number | 33282-22-3 | |
| Melting Point | 200.0 °C (decomposes) | |
| Appearance | Solid | |
| Purity | ≥ 97% | |
| InChI Key | CRTZVRLESCICCT-UHFFFAOYSA-N |
Synthesis of Isoxazole Derivatives: A General Protocol
Caption: General workflow for the synthesis of substituted isoxazoles.
Experimental Details:
-
Oxime Formation: The aryl aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or pyridine, to form the corresponding aldoxime. The reaction is typically carried out in an alcoholic solvent.
-
Nitrile Oxide Formation: The aldoxime is then converted to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas. Subsequent treatment with a non-nucleophilic base, such as triethylamine, generates the nitrile oxide in situ.
-
1,3-Dipolar Cycloaddition: The freshly generated nitrile oxide undergoes a [3+2] cycloaddition reaction with a suitable alkyne to yield the desired substituted isoxazole. The choice of alkyne determines the substitution pattern at positions 3 and 4 of the isoxazole ring.
Potential Signaling Pathways and Biological Activity
While specific signaling pathways for this compound are not detailed in the available literature, isoxazole derivatives are known to exhibit a wide range of biological activities.[2][3] These activities often stem from their ability to act as inhibitors of various enzymes or as antagonists at cell surface receptors. For instance, some isoxazoles are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.
Caption: Hypothetical interaction with a biological target.
Conclusion and Future Directions
This compound is a compound of interest for the development of new therapeutic agents. While its basic physicochemical properties are known, a detailed understanding of its solid-state structure is currently lacking. The absence of experimental crystallographic data hinders structure-based drug design efforts. Therefore, the crystallization and subsequent X-ray diffraction analysis of this compound are critical next steps for the research community. The synthetic methodologies and characterization techniques outlined in the literature for related isoxazole derivatives provide a solid foundation for achieving this goal. Such studies would undoubtedly contribute to a deeper understanding of the structure-activity relationships of this class of compounds and facilitate the development of novel drugs.
References
The 5-Arylisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural stability have made it a cornerstone in the design of numerous therapeutic agents.[2] Among its derivatives, 5-arylisoxazoles have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4] This technical guide provides an in-depth exploration of the discovery and history of 5-arylisoxazole compounds, details key synthetic methodologies, presents quantitative biological data, and visualizes relevant biological pathways and experimental workflows.
A Historical Perspective: From Discovery to Prominence
The journey of isoxazole chemistry began in 1903 when Claisen reported the first synthesis of the parent isoxazole ring.[5] However, the full synthetic potential and therapeutic importance of isoxazole derivatives, particularly 5-arylisoxazoles, were unlocked with the advent of 1,3-dipolar cycloaddition reactions. A pivotal moment in this field was the extensive work by Rolf Huisgen in the 1960s, which established the 1,3-dipolar cycloaddition as a powerful and versatile tool for constructing five-membered heterocycles.[6][7][8] This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (like a nitrile oxide) with a dipolarophile (such as an alkyne) and has become a cornerstone for the synthesis of isoxazoles.[7][8] The development of regioselective and efficient methods for this cycloaddition has been instrumental in the synthesis of a diverse library of 5-arylisoxazole compounds, paving the way for the discovery of numerous biologically active molecules.
Synthetic Methodologies: The Art of Building the 5-Arylisoxazole Core
The most prevalent and versatile method for the synthesis of 5-arylisoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9] This powerful reaction allows for the direct formation of the isoxazole ring with a high degree of control over the substitution pattern.
The [3+2] Cycloaddition: A Workhorse Reaction
The general workflow for the synthesis of 5-arylisoxazoles via [3+2] cycloaddition is depicted below. The key steps involve the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne to yield the desired 5-arylisoxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpca.org [ijpca.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid from Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, a valuable heterocyclic compound with applications in pharmaceutical and medicinal chemistry. The synthesis is achieved through a two-step process commencing with the Claisen-Schmidt condensation of 4'-chloroacetophenone and glyoxylic acid to yield a chalcone intermediate, followed by the cyclization of this intermediate with hydroxylamine hydrochloride to form the final isoxazole product. This protocol offers a robust and adaptable methodology for obtaining this class of compounds.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to the development of numerous therapeutic agents, exhibiting a wide range of biological activities. The synthesis of isoxazoles from chalcone precursors is a well-established and versatile method in organic synthesis. Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. Subsequent reaction with hydroxylamine hydrochloride in a basic medium leads to the formation of the isoxazole ring. This document outlines the synthesis of this compound, a compound of interest in drug discovery programs.[1]
Overall Reaction Scheme
The synthesis of this compound is accomplished in two primary steps:
-
Step 1: Synthesis of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (Chalcone Intermediate) via Claisen-Schmidt condensation of 4'-chloroacetophenone and glyoxylic acid.
-
Step 2: Synthesis of this compound via cyclization of the chalcone intermediate with hydroxylamine hydrochloride.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound and its chalcone intermediate. The yields are based on typical outcomes for analogous reactions reported in the literature.
| Step | Product | Starting Materials | Reaction Type | Solvent | Catalyst/Reagent | Typical Yield (%) |
| 1 | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid | 4'-Chloroacetophenone, Glyoxylic acid | Claisen-Schmidt Condensation | Ethanol | NaOH or KOH | 75-85 |
| 2 | This compound | (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, Hydroxylamine hydrochloride | Cyclization | Ethanol | NaOH or KOH | 80-90 |
Experimental Protocols
Materials and Equipment:
-
4'-Chloroacetophenone
-
Glyoxylic acid
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Protocol 1: Synthesis of (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (Chalcone Intermediate)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of 4'-chloroacetophenone and glyoxylic acid.
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-chloroacetophenone (1 equivalent) in ethanol (approximately 50-100 mL).
-
Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid (1.1 equivalents). Stir the mixture at room temperature until the solids are fully dissolved.
-
Base Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium hydroxide (2.5 equivalents) in water dropwise to the flask, maintaining the temperature below 10 °C.
-
Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid until the pH is approximately 2-3. This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified product under vacuum.
Protocol 2: Synthesis of this compound
This protocol details the cyclization of the chalcone intermediate with hydroxylamine hydrochloride to form the final isoxazole product.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the synthesized (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid (1 equivalent) in ethanol (approximately 100 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) to the stirred solution.
-
Base Addition: Slowly add a solution of sodium hydroxide (3 equivalents) in water to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.
-
Acidification and Isolation: Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the this compound.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product. Dry the purified product under vacuum.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound from 4'-chloroacetophenone and glyoxylic acid.
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis.
Reaction Mechanism Diagram
The formation of the isoxazole ring from the chalcone intermediate proceeds through a well-accepted mechanism involving Michael addition, cyclization, and dehydration.
Caption: Mechanism of isoxazole formation from a chalcone precursor.
References
5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid: A Versatile Building Block for Organic Synthesis in Drug Discovery and Materials Science
FOR IMMEDIATE RELEASE
Application Note & Protocol
St. Louis, MO – December 25, 2025 – 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a highly versatile and valuable building block in the field of organic synthesis. Its unique molecular architecture, featuring a reactive carboxylic acid function and a stable isoxazole core substituted with a 4-chlorophenyl group, makes it an ideal starting material for the synthesis of a diverse array of complex molecules. This compound has garnered significant attention from researchers in medicinal chemistry, agrochemical development, and materials science due to the broad spectrum of biological activities and desirable physicochemical properties exhibited by its derivatives.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including amide bond formation and esterification. These reactions are fundamental to the construction of novel chemical entities with potential therapeutic and industrial applications.
Key Applications
Derivatives of this compound have been extensively explored for various applications:
-
Pharmaceutical Development: This building block is a cornerstone in the synthesis of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs.[1] Its derivatives have also been investigated as potent inhibitors of enzymes such as xanthine oxidase and the mitochondrial permeability transition pore (mtPTP), highlighting its potential in the treatment of gout and pathologies associated with mitochondrial dysfunction.[2]
-
Agrochemicals: The isoxazole moiety is a well-known pharmacophore in agrochemicals. The use of this compound allows for the development of new herbicides and fungicides, contributing to improved crop protection.[1]
-
Materials Science: The rigid isoxazole core and the potential for functionalization make this compound a valuable component in the design of novel polymers and other advanced materials with tailored properties.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of amides and esters from this compound. These procedures are based on established and reliable synthetic transformations.
Amide Synthesis via Acyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by coupling with an amine.
Step 1: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride
A solution of this compound in a suitable solvent is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield the corresponding acyl chloride.
dot
Caption: Synthesis of the acyl chloride intermediate.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to obtain the crude 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride, which can often be used in the next step without further purification.
Step 2: Amide Coupling
The synthesized acyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the desired amide.
dot
Caption: General scheme for amide bond formation.
Protocol:
-
Dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM or tetrahydrofuran (THF).
-
Add a suitable base, such as triethylamine or pyridine (1.5 - 2.0 eq).
-
Slowly add a solution of 5-(4-chlorophenyl)isoxazole-3-carbonyl chloride (1.0 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Examples of Amide Synthesis from this compound Derivatives
| Amine | Coupling Method | Base | Solvent | Yield (%) | Reference |
| N-(3-chloro-2-methylphenyl)amine | Thionyl Chloride | Triethylamine | THF | 20-80 | [2] |
| Various Anilines | Thionyl Chloride | Triethylamine | THF | 20-80 | [2] |
Esterification
Esters of this compound can be readily synthesized through Fischer esterification or by using coupling agents.
Protocol 1: Fischer Esterification
This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
dot
Caption: Fischer esterification workflow.
Protocol:
-
Suspend or dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester.
-
Purify by column chromatography or distillation.
Protocol 2: Esterification using Coupling Agents
For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.
Protocol:
-
Dissolve this compound (1.0 eq), the alcohol (1.0 - 1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous aprotic solvent like DCM or THF.
-
Add the coupling agent (e.g., EDC or DCC, 1.1 - 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter off the urea byproduct (if DCC is used).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the resulting ester.
Table 2: General Conditions for Esterification
| Method | Reagents | Solvent | Temperature | Typical Yield (%) |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol | Reflux | Good to Excellent |
| Coupling Agent | Alcohol, EDC/DCC, DMAP (cat.) | DCM or THF | 0 °C to RT | Good to Excellent |
Signaling Pathway in Drug Development
Derivatives of this compound have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP).[2] The opening of the mtPTP is a critical event in the intrinsic pathway of apoptosis (programmed cell death). Under conditions of cellular stress, such as high levels of intracellular calcium or oxidative stress, the mtPTP opens, leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. Inhibition of the mtPTP can therefore be a therapeutic strategy in diseases characterized by excessive cell death.
References
Application Notes and Protocols for In Vitro Testing of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a synthetic compound belonging to the isoxazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. These application notes provide a comprehensive overview of in vitro assays that can be employed to characterize the biological activity of this compound. Detailed protocols for key assays are provided to facilitate the experimental evaluation of this compound.
Potential Therapeutic Activities and Corresponding In Vitro Assays
Based on the known activities of structurally related isoxazole derivatives, this compound is a candidate for screening in several therapeutic areas. The following sections detail the rationale and methodologies for assessing its potential in these areas.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Rationale: A significant number of isoxazole-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is primarily involved in inflammation, while COX-1 is involved in maintaining the gastrointestinal lining.
Data Presentation:
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Hypothetical Data for this compound | Not Available | Not Available | Not Available |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Ibuprofen (Reference) | 13 | 344 | 0.04 |
| Example Isoxazole Derivative 1 | 5.2 | 0.15 | 34.7 |
| Example Isoxazole Derivative 2 | 10.8 | 1.2 | 9.0 |
Data for example isoxazole derivatives is illustrative and sourced from various scientific publications on related compounds.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
-
Prostaglandin E₂ (PGE₂) EIA kit
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, test compound, and reference inhibitors in the reaction buffer.
-
Enzyme and Inhibitor Incubation:
-
To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference inhibitors to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Signaling Pathway and Workflow Diagrams:
Anticancer Activity: MTT Assay
Rationale: Many heterocyclic compounds, including isoxazoles, have been investigated for their potential as anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. As an indicator of cell viability, it can be used to screen for the cytotoxic effects of potential anticancer compounds.
Data Presentation:
Specific anticancer activity data for this compound is not currently available. The table below shows representative data for other isoxazole derivatives against common cancer cell lines.
| Compound/Drug | Cell Line | IC₅₀ (µM) |
| Hypothetical Data for this compound | e.g., MCF-7 | Not Available |
| Doxorubicin (Reference) | MCF-7 | ~1-5 |
| Example Isoxazole Derivative 3 | A549 | 12.5 |
| Example Isoxazole Derivative 4 | HeLa | 8.7 |
Data for example isoxazole derivatives is illustrative and sourced from various scientific publications on related compounds.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.
Workflow Diagram:
Application Notes and Protocols for In Vivo Studies of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a versatile isoxazole derivative with significant potential in pharmaceutical research and development, particularly in the creation of anti-inflammatory and analgesic drugs.[1] Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Due to its limited aqueous solubility, developing an appropriate formulation is critical for achieving desired exposure and therapeutic efficacy in in vivo studies.
These application notes provide a comprehensive guide to the formulation of this compound for preclinical in vivo research. The protocols outlined below are based on established methods for poorly soluble acidic compounds and are intended as a starting point for formulation development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to formulation design.[2] Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO₃ | [1] |
| Molecular Weight | 223.61 g/mol | [1] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 185-186 °C (Predicted) | [3] |
| pKa (Predicted) | 2.14 ± 0.10 | [3] |
| Storage Conditions | 0-8°C | [1] |
Note: The low predicted pKa suggests that the compound is acidic and will exhibit pH-dependent solubility, with lower solubility in acidic environments.
Proposed Signaling Pathway: Cyclooxygenase (COX) Inhibition
Isoxazole derivatives are frequently investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) pathway.[4] COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6][7] Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Cyclooxygenase (COX) Inhibition Pathway
Formulation Strategies for Poorly Soluble Compounds
Given its predicted poor aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for in vivo studies.[8][9] The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Aqueous Suspension | The drug is suspended as fine particles in an aqueous vehicle with the aid of suspending and wetting agents. | Simple to prepare, suitable for a range of doses. | Potential for particle aggregation and non-uniform dosing. |
| Co-solvent System | The drug is dissolved in a mixture of a water-miscible organic solvent and water. | Can achieve a true solution, good for dose uniformity. | Potential for drug precipitation upon dilution in the GI tract. |
| Lipid-Based Formulation | The drug is dissolved or suspended in a lipid vehicle, which can form an emulsion or microemulsion in the gut. | Can enhance absorption via lymphatic uptake. | More complex to prepare and characterize. |
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound. It is crucial to perform pre-formulation studies to determine the solubility of the compound in various excipients to optimize the final formulation.
Protocol 1: Preparation of an Aqueous Suspension (for Oral Gavage)
This protocol describes the preparation of a simple aqueous suspension, a common formulation for oral administration in preclinical studies.
Materials:
-
This compound
-
Wetting agent (e.g., 0.5% Tween® 80 or Polysorbate 80)
-
Suspending agent (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) or Xanthan Gum)[10][11]
-
Purified water
Equipment:
-
Analytical balance
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Homogenizer (optional, for particle size reduction)
Procedure:
-
Preparation of the Vehicle:
-
In a beaker, dissolve the suspending agent (e.g., 0.5 g of CMC-Na) in approximately 80% of the final volume of purified water with continuous stirring. This may take some time to fully hydrate.
-
Once the suspending agent is dissolved, add the wetting agent (e.g., 0.5 mL of Tween® 80) and stir until a homogenous solution is formed.
-
Bring the final volume to 100 mL with purified water.
-
-
Preparation of the Suspension:
-
Accurately weigh the required amount of this compound.
-
In a mortar, add a small amount of the vehicle to the drug powder to form a smooth paste. This process, known as levigation, helps to wet the particles and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Transfer the contents to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.
-
For improved homogeneity and reduced particle size, the suspension can be further processed with a homogenizer.
-
Quality Control:
-
Visual Inspection: Check for uniformity and the absence of large aggregates.
-
pH Measurement: Record the pH of the final suspension.
-
Resuspendability: Allow the suspension to stand and observe for sedimentation. Ensure that any sediment can be easily redispersed upon gentle shaking.
Aqueous Suspension Preparation Workflow
Protocol 2: Preparation of a Co-solvent System (for Oral or Intravenous Administration)
This protocol is suitable when a true solution is required. The selection of co-solvents should be based on the solubility of the compound and the tolerability of the animal species.
Materials:
-
This compound
-
Co-solvent (e.g., Polyethylene glycol 400 (PEG 400), Propylene glycol, or Dimethyl sulfoxide (DMSO))
-
Vehicle (e.g., Purified water, Saline, or Phosphate-buffered saline (PBS))
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Sterile filter (for IV administration)
Procedure:
-
Solubility Screening (Recommended):
-
Determine the solubility of this compound in various co-solvents to identify the most suitable one.
-
-
Preparation of the Formulation:
-
Accurately weigh the required amount of the compound.
-
In a beaker, dissolve the compound in the chosen co-solvent (e.g., PEG 400) with the aid of vortexing or gentle stirring.
-
Once completely dissolved, slowly add the aqueous vehicle (e.g., saline) dropwise while continuously stirring.
-
Observe for any signs of precipitation. If precipitation occurs, the concentration of the co-solvent may need to be increased, or the final drug concentration reduced.
-
For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm filter.
-
Important Considerations:
-
The final concentration of the co-solvent should be kept as low as possible to minimize potential toxicity.
-
The pH of the final solution should be measured and adjusted if necessary, especially for IV administration, to be within a physiologically tolerated range.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound and the formulation excipients.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.[12][13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] Handle in a well-ventilated area.
-
Storage: Store the compound in a tightly sealed container at 0-8°C.[1]
-
Disposal: Dispose of waste materials according to local regulations.[12][14]
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and information provided in these application notes offer a foundational approach to formulating this compound for preclinical research. It is imperative that researchers conduct thorough pre-formulation studies and tailor the formulation strategy to their specific experimental needs to ensure reliable and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 3. This compound CAS#: 338982-11-9 [m.chemicalbook.com]
- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. future4200.com [future4200.com]
- 10. Excipients Used in the Formulation of Pharmaceutical Suspensions - Page 2 of 2 [pharmapproach.com]
- 11. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 12. capotchem.cn [capotchem.cn]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile method is a two-step process. The first step involves the synthesis of the ethyl ester precursor, ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, via a 1,3-dipolar cycloaddition reaction. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid.
Q2: What are the key starting materials for the 1,3-dipolar cycloaddition step?
The key reagents are a nitrile oxide generated in situ from a precursor and an alkyne. For the synthesis of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, this typically involves the reaction of 4-chlorobenzaldehyde oxime (which forms the nitrile oxide) with ethyl propiolate.
Q3: My yield of the isoxazole ester is consistently low. What are the common causes?
Low yields in the cycloaddition step can be attributed to several factors:
-
Decomposition of the Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side reaction that competes with the desired cycloaddition.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base for generating the nitrile oxide in situ are critical parameters that can significantly impact the reaction rate and yield.
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can impede the reaction.
Q4: How can I improve the regioselectivity of the cycloaddition to favor the desired 5-substituted isoxazole?
The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole. To further enhance this selectivity, consider the following:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.
-
Solvent Choice: Less polar solvents can sometimes favor the formation of the desired isomer.[1]
-
Slow in situ Generation of Nitrile Oxide: Slowly generating the nitrile oxide from its precursor can help maintain a low concentration, which can improve selectivity.
Q5: I am having trouble with the hydrolysis of the ethyl ester to the carboxylic acid. What are the recommended conditions?
Base-catalyzed hydrolysis is the standard method. However, the isoxazole ring can be sensitive to harsh basic conditions. A common procedure involves treating the ester with an ethanolic-aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and heating the mixture. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to prevent degradation of the product. If the isoxazole ring is degrading, using milder bases or performing the reaction at a lower temperature for a longer duration may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no formation of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | Incomplete generation of the nitrile oxide from the oxime. | Ensure the use of a suitable dehydrating agent or oxidant (e.g., N-chlorosuccinimide, sodium hypochlorite) and an appropriate base (e.g., triethylamine, pyridine). Optimize the stoichiometry of the base. |
| Decomposition of the nitrile oxide (furoxan formation). | Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the ethyl propiolate. Consider the slow addition of the nitrile oxide precursor to the reaction mixture. | |
| Inactive catalyst (if using a catalyzed reaction). | Use a fresh, high-purity catalyst. For copper-catalyzed reactions, ensure the use of a Cu(I) source or in situ generation from a Cu(II) salt with a reducing agent. | |
| Formation of regioisomers (e.g., 4-substituted isoxazole) | Lack of regiocontrol in the cycloaddition. | Employ a copper(I) catalyst to direct the regioselectivity towards the 5-substituted product. Optimize the solvent system; less polar solvents may improve selectivity.[1] |
| Incomplete hydrolysis of the ethyl ester | Insufficient base or reaction time/temperature. | Increase the equivalents of the base (e.g., NaOH, LiOH). Gradually increase the reaction temperature while monitoring for product degradation. Extend the reaction time. |
| Steric hindrance around the ester group. | Use a less sterically hindered base. Consider alternative hydrolysis methods, such as acid-catalyzed hydrolysis, though this may also affect the isoxazole ring. | |
| Degradation of the isoxazole ring during hydrolysis | Reaction conditions are too harsh (high temperature or strong base). | Use a milder base (e.g., LiOH instead of NaOH in some cases). Perform the hydrolysis at a lower temperature for a longer period. Carefully neutralize the reaction mixture upon completion. |
| Difficulty in purifying the final carboxylic acid | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ appropriate purification techniques such as recrystallization from a suitable solvent system or column chromatography with an appropriate eluent. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This protocol is based on the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ.
Materials:
-
4-chlorobenzaldehyde oxime
-
Ethyl propiolate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde oxime (1 equivalent) and ethyl propiolate (1.2 equivalents) in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (1.1 equivalents) in the same solvent to the reaction mixture.
-
Add triethylamine (1.2 equivalents) dropwise to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
This protocol describes the base-catalyzed hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of NaOH or LiOH (2-4 equivalents) in water to the ester solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of dilute HCl.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Effect of Solvent on the Yield of 1,3-Dipolar Cycloaddition
| Solvent | Dielectric Constant (ε) | Yield of 3,5-disubstituted isoxazole (%) |
| Toluene | 2.4 | Moderate |
| Dichloromethane | 9.1 | Higher |
| Ethanol | 24.6 | Moderate |
| Dimethyl sulfoxide | 46.7 | Lower |
| Note: This table presents a general trend observed in some 1,3-dipolar cycloaddition reactions.[1] Actual yields will vary based on the specific substrates and reaction conditions. |
Table 2: Comparison of Bases for Ester Hydrolysis
| Base | Typical Conditions | Advantages | Potential Issues |
| NaOH | Ethanolic-aqueous solution, reflux | Readily available, inexpensive, generally effective. | Can be harsh and may lead to isoxazole ring opening if not carefully controlled. |
| LiOH | THF/Water or Ethanol/Water, room temp to reflux | Often milder than NaOH, can sometimes provide cleaner reactions. | More expensive than NaOH. |
| TMSOK | Anhydrous conditions | Can be effective for sterically hindered esters. | Requires anhydrous conditions, can be more difficult to handle. |
| Note: The optimal base and conditions should be determined empirically for the specific substrate. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Key factors influencing reaction outcome.
References
Technical Support Center: Synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and reliable synthetic route involves a two-step process. The first step is a Claisen condensation between 4'-chloroacetophenone and diethyl oxalate to form the intermediate ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Q2: What are the most common side products observed during this synthesis?
A2: The most frequently encountered side products are isoxazolines and oximes.[1] Isoxazolines are partially reduced versions of the desired isoxazole, while oximes can form from the reaction of hydroxylamine with the ketone functional groups of the starting materials or intermediates.[1] In some cases, if the hydroxylamine reagent is contaminated, pyrazoline derivatives may also be formed.[1]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can be attributed to several factors. Incomplete cyclization of the diketone intermediate can lead to a mixture of products.[1] Competing side reactions that form isoxazolines or oximes can also consume the starting materials, thereby reducing the yield of the desired isoxazole.[1] Optimization of reaction conditions such as the base, solvent, and temperature is crucial for improving the yield.[1]
Q4: I'm having trouble purifying the final product. What are the recommended purification strategies?
A4: Purification can be challenging due to the similar polarities of the desired isoxazole, the chalcone starting material (if applicable), isoxazolines, and oximes.[1] A combination of techniques is often necessary. Column chromatography on silica gel is a standard and effective method; however, careful selection of the eluent system is critical to achieve good separation.[1] Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no formation of the desired product | Inactive reagents. | Ensure the freshness and purity of starting materials, especially the base and hydroxylamine hydrochloride. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For the cyclization step, refluxing in ethanol is common. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Presence of significant amounts of isoxazoline byproduct | Incomplete aromatization of the isoxazoline intermediate. | Use a stronger base (e.g., NaOH, KOH) or a dehydrating agent. Increasing the reaction temperature or prolonging the reaction time can also promote the conversion of the isoxazoline to the isoxazole.[1] |
| Significant formation of oxime byproducts | Reaction conditions favor oxime formation over cyclization. | Adjust the pH of the reaction medium. The choice of base and solvent can significantly influence the reaction pathway. Screening different conditions is recommended. |
| Complex mixture of products that is difficult to separate | Multiple side reactions are occurring simultaneously. | Re-evaluate and optimize the reaction conditions (base, solvent, temperature, and reaction time). Consider a dropwise addition of hydroxylamine to control the reaction. |
| Product precipitates out of solution during workup but is not the desired compound | The pH of the solution may be incorrect, leading to the precipitation of an intermediate or a salt. | Carefully adjust the pH during the workup. The carboxylic acid product will precipitate from an acidic aqueous solution. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a mixture of 4'-chloroacetophenone and diethyl oxalate dropwise with stirring.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure complete reaction.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into a mixture of ice and hydrochloric acid to neutralize the excess base and precipitate the product.
-
Purification: The crude product is filtered, washed with water, and can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Reaction Setup: The ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate intermediate is dissolved in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: An aqueous solution of hydroxylamine hydrochloride is added to the flask. A base, such as sodium hydroxide or potassium hydroxide, is then added to facilitate the cyclization and subsequent hydrolysis of the ester.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Pathways to desired product and common side products.
References
Preventing dimerization of nitrile oxides in isoxazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isoxazole synthesis, with a specific focus on preventing the dimerization of nitrile oxide intermediates.
Troubleshooting Guide
Problem 1: Significant formation of furoxan (dimer) byproduct despite in situ trapping with a dipolarophile.
-
Possible Cause: Slow Trapping Reaction The rate of dimerization may be exceeding the rate of the desired [3+2] cycloaddition.
-
Solution 1: Increase Dipolarophile Concentration. A higher concentration of the trapping agent increases the likelihood of the desired cycloaddition occurring over dimerization.[1]
-
Solution 2: Use a More Reactive Dipolarophile. Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides. Consider using a dipolarophile with strong electron-withdrawing groups.[1]
-
Solution 3: Optimize Reaction Temperature. While higher temperatures can sometimes promote dimerization, they can also accelerate the cycloaddition. The optimal temperature should be determined empirically.[1][2]
-
-
Possible Cause: Slow Generation of the Nitrile Oxide If the nitrile oxide is generated too slowly, its instantaneous concentration may be too low for efficient trapping, allowing dimerization to compete.[1]
-
Solution 1: Optimize Reagent Addition Rate. When using methods like the dehydrohalogenation of hydroxamoyl halides, ensure the base is added at a rate that maintains a sufficient concentration of the nitrile oxide for the cycloaddition to occur.[1]
-
Solution 2: Choose a Faster Generation Method. Some methods, like the oxidation of aldoximes with stronger oxidizing agents, might generate the nitrile oxide more rapidly.[1]
-
Problem 2: Low or no yield of the desired isoxazole/isoxazoline product.
-
Possible Cause: Decomposition of the Nitrile Oxide Nitrile oxides are often unstable and can decompose, particularly at elevated temperatures.[1]
-
Solution 1: Maintain Low Reaction Temperatures. Many nitrile oxide generation methods are performed at 0°C or even lower to minimize decomposition.[1]
-
Solution 2: Ensure Rapid in situ Trapping. The nitrile oxide should be generated in the presence of the dipolarophile to ensure it reacts immediately.[1]
-
-
Possible Cause: Incorrect Reagents or Reaction Conditions The choice of reagents and conditions is critical for successful nitrile oxide generation.
-
Solution 1: Verify Starting Material Purity. Impurities in the aldoxime, hydroxamoyl chloride, or other precursors can interfere with the reaction.
-
Solution 2: Solvent Effects. The polarity and protic nature of the solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are often preferred.[1]
-
-
Possible Cause: Formation of Alternative Byproducts Besides dimerization, nitrile oxides can undergo other side reactions.
-
Solution: Analyze the Crude Reaction Mixture. Use techniques like NMR or LC-MS to identify any major byproducts, which can provide clues about the undesired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in nitrile oxide cycloadditions, and how is it formed? A1: The most common side product is a furoxan (1,2,5-oxadiazole-2-oxide), which is the dimer of the nitrile oxide.[3] This occurs because most nitrile oxides are highly reactive and unstable. In the absence of a suitable dipolarophile, they will undergo a [3+2] cycloaddition with themselves.[4]
Q2: How does steric hindrance affect nitrile oxide dimerization? A2: Steric bulk on the substituent (R group) of the nitrile oxide (R-CNO) can significantly hinder the dimerization process.[1] The formation of a furoxan involves the formation of a C-C bond between two nitrile oxide molecules.[1] Large, bulky groups make it sterically difficult for the two nitrile oxide moieties to approach each other in the required orientation for dimerization. This is why nitrile oxides with bulky substituents, such as a mesityl group, are often stable and can even be isolated.[1]
Q3: Can nitrile oxide dimerization be completely avoided? A3: While complete avoidance can be challenging, dimerization can be minimized to a negligible level. The most effective strategy is the in situ generation and trapping of the nitrile oxide. This involves generating the nitrile oxide in the presence of a suitable dipolarophile (e.g., an alkene or alkyne) that rapidly reacts with it in a [3+2] cycloaddition reaction to form an isoxazoline or isoxazole, respectively.[1] The high reactivity and concentration of the dipolarophile ensure that the nitrile oxide is consumed in the desired reaction before it has a chance to dimerize.[1]
Q4: What is the role of the solvent in nitrile oxide synthesis? A4: The choice of solvent can influence the stability and reactivity of the nitrile oxide. Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred.[1] Protic solvents have the potential to react with the nitrile oxide. The polarity of the solvent can also affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a useful optimization step.[1]
Q5: Are there any "green" or more environmentally friendly methods for nitrile oxide generation? A5: Yes, there is growing interest in developing more sustainable methods. One such approach involves the use of Oxone (a potassium triple salt: 2KHSO₅·KHSO₄·K₂SO₄) in conjunction with sodium chloride for the oxidation of aldoximes.[1] This method is considered environmentally friendly as it avoids the use of toxic reagents and solvents.[5][6]
Data Presentation
Table 1: Yields of Isoxazolines/Isoxazoles from in situ Generated Nitrile Oxides
| Nitrile Oxide Precursor | Dipolarophile | Oxidant/Base | Solvent | Yield (%) | Reference |
| Benzaldoxime | Styrene | t-BuOI / 2,6-lutidine | Dioxane | 54 | [7] |
| 4-Chlorobenzaldoxime | Styrene | t-BuOI / 2,6-lutidine | Dioxane | 65 | [7] |
| 4-Methoxybenzaldoxime | Styrene | t-BuOI / 2,6-lutidine | Dioxane | 62 | [7] |
| Cyclohexanecarboxaldehyde oxime | N-Phenylmaleimide | t-BuOI / 2,6-lutidine | Dioxane | 75 | [7] |
| Benzaldoxime | Phenylacetylene | Oxone/NaCl/Na₂CO₃ | Ball-milling | 85 | [5][8] |
| 4-Methylbenzaldoxime | Phenylacetylene | Oxone/NaCl/Na₂CO₃ | Ball-milling | 82 | [5][8] |
| 2-Chlorobenzaldoxime | Phenylacetylene | Oxone/NaCl/Na₂CO₃ | Ball-milling | 78 | [5][8] |
| 4-Nitrobenzaldoxime | Phenylacetylene | Oxone/NaCl/Na₂CO₃ | Ball-milling | 75 | [5][8] |
Table 2: Effect of Reaction Conditions on Isoxazole Synthesis
| Precursor | Dipolarophile | Conditions | Product Yield (%) | Dimer Yield (%) | Reference |
| 4-Nitrobenzaldoxime | Styrene | NCS, Et3N, CH2Cl2, RT | 75 | 15 | [3] |
| 4-Nitrobenzaldoxime | Styrene | Slow addition of Et3N | 85 | 5 | [3] |
| Benzaldoxime | 1-Hexene | Chloramine-T, EtOH, reflux | 82 | Not reported | [3] |
| Phenylacetylene | Benzaldoxime | PIFA, MeOH, 40°C | 88 | Not reported | [6] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxides from Aldoximes using Iodobenzene Diacetate
This protocol is adapted from Mendelsohn et al., Org. Lett. 2009, 11, 1539-1542.[9]
-
Dissolve the aldoxime (1.0 equiv) and the olefin (1.5 equiv) in methanol (MeOH).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv).
-
Add iodobenzene diacetate (1.1 equiv) in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Protocol 2: In Situ Generation of Nitrile Oxides from Aldoximes using Oxone
This protocol is based on the environmentally friendly method described by Yan and co-workers.[6]
-
To a stirred solution of the aldoxime (1.0 equiv) and the alkene/alkyne (1.2 equiv) in a suitable solvent (e.g., aqueous acetone), add Oxone (2.0 equiv) and sodium chloride (1.0 equiv).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Generation of Nitrile Oxides from Hydroxamoyl Chlorides
This is a classic method for generating nitrile oxides.
-
Dissolve the hydroxamoyl chloride (1.0 equiv) and the dipolarophile (1.0-1.5 equiv) in an inert aprotic solvent (e.g., THF or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of a tertiary amine base, such as triethylamine (1.1 equiv), in the same solvent to the reaction mixture dropwise over a period of time.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. benchchem.com [benchchem.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
Troubleshooting low bioactivity in 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid analogs. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and biological evaluation of this compound analogs.
Issue 1: Low or No Observed Bioactivity
Question: My newly synthesized this compound analog shows significantly lower bioactivity than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low bioactivity can stem from several factors, ranging from compound integrity to assay conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low bioactivity in chemical compounds.
Potential Causes and Solutions:
-
Compound Purity and Integrity:
-
Problem: The compound may have degraded or may contain impurities that interfere with the assay.
-
Solution: Re-verify the purity of your compound using methods like HPLC or LC-MS. Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
-
Poor Solubility:
-
Problem: Isoxazole derivatives, particularly those with carboxylic acid moieties, can exhibit poor solubility in aqueous assay buffers, leading to an underestimation of their true activity.[1]
-
Solution:
-
Determine the kinetic solubility of your compound in the assay buffer.
-
If solubility is low, consider using a co-solvent such as DMSO. Ensure the final concentration of the co-solvent is compatible with your assay and does not affect the biological system.
-
For in vivo studies, formulation strategies may be necessary to improve bioavailability.
-
-
-
Inappropriate Assay Conditions:
-
Problem: The experimental setup may not be optimal for detecting the compound's activity.
-
Solution:
-
Review Controls: Ensure that your positive and negative controls are behaving as expected.
-
Concentration Range: Test a wider range of concentrations. Some compounds may exhibit activity only within a narrow concentration window.
-
Incubation Time: Vary the incubation time to ensure the compound has sufficient time to exert its effect.
-
-
-
Structure-Activity Relationship (SAR):
-
Problem: The specific substitutions on your analog may not be favorable for activity against your target.
-
Solution: The bioactivity of isoxazole analogs is highly dependent on the nature and position of substituents. For instance, the presence of electron-withdrawing groups on the phenyl ring can influence activity.[2] Synthesize a small library of analogs with systematic variations to explore the SAR.
-
Issue 2: Difficulty in Compound Synthesis or Purification
Question: I am encountering low yields and purification challenges during the synthesis of my this compound analogs. What are some common pitfalls?
Answer: Synthetic challenges are common. Below are some potential issues and suggestions.
Common Synthetic Steps and Potential Issues:
Caption: A simplified workflow for the synthesis of isoxazole carboxylic acids, highlighting potential issue points.
-
Cyclization Step:
-
Problem: The reaction of a chalcone with hydroxylamine can sometimes lead to a mixture of regioisomers or low yields.
-
Solution: Carefully control the reaction conditions, such as pH and temperature. The use of a suitable base is crucial for the deprotonation of hydroxylamine.[3]
-
-
Purification:
-
Problem: The carboxylic acid functionality can make purification by silica gel chromatography challenging due to streaking. The compounds may also be difficult to crystallize.
-
Solution:
-
For chromatography, consider adding a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid.
-
For crystallization, screen a variety of solvent systems.
-
If the compound is intended for biological assays, final purity should be high (>95%).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets for this compound analogs?
A1: Isoxazole-containing compounds are known to exhibit a wide range of biological activities, and their targets are diverse.[2][4] Some analogs have been investigated as inhibitors of enzymes such as xanthine oxidase and as anticancer agents.[5][6] The specific target will depend on the overall structure of the analog.
Q2: How does the carboxylic acid group at the 3-position influence the properties of these compounds?
A2: The carboxylic acid group is a key feature that can significantly impact the compound's properties. It can act as a hydrogen bond donor and acceptor, which can be crucial for binding to a biological target. However, it also increases the polarity of the molecule, which can affect its cell permeability and pharmacokinetic properties.[1]
Q3: Are there any known toxicities associated with the isoxazole scaffold?
A3: While many isoxazole-containing drugs are safely used, some isoxazole derivatives can have off-target effects. It is essential to perform cytotoxicity assays on relevant cell lines to assess the potential toxicity of any new analog.[7]
Experimental Protocols
General Protocol for MTT Assay for Cytotoxicity
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final DMSO concentration should typically be below 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
General Protocol for DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is used to determine the antioxidant potential of a compound.[8]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (dissolved in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox is commonly used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Quantitative Data Summary
The following table summarizes reported bioactivity data for some isoxazole derivatives to provide a reference for expected potency.
| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Reference |
| Isoxazole-carboxamide derivatives | Anticancer | HeLa cells | 15.48 µg/mL | [7] |
| Isoxazole-carboxamide derivatives | Anticancer | Hep3B cells | ~23 µg/mL | [7] |
| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase Inhibition | Enzyme Assay | Micromolar to submicromolar range | [6] |
| Isoxazole Hybrids | Antibacterial | E. coli | MIC 128 μg/mL | [1] |
| Isoxazole Hybrids | Antibacterial | S. pyogenes | MIC 0.50 μg/mL | [1] |
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that could be targeted by an anticancer isoxazole analog.
Caption: A diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. espublisher.com [espublisher.com]
- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potential of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid and Celecoxib: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of direct experimental data on the anti-inflammatory activity of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. While this compound is recognized as a valuable scaffold in the synthesis of novel anti-inflammatory agents, its intrinsic activity remains uncharacterized in comparative studies against established drugs like celecoxib. This data gap precludes a direct, evidence-based comparison of their anti-inflammatory efficacy and mechanisms of action as initially intended for this guide.
Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID), functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its mechanism of action, efficacy, and safety profile have been extensively documented in numerous preclinical and clinical studies. In contrast, this compound is primarily described in the scientific literature as a chemical intermediate or a building block for the synthesis of more complex molecules with potential therapeutic properties.[3]
This guide, therefore, pivots to a discussion of the known anti-inflammatory mechanisms of celecoxib and the theoretical potential of isoxazole-based compounds, highlighting the critical need for future research to enable a direct comparison.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[4][5] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6] By selectively targeting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.[4] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature of celecoxib, leading to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1]
Key Anti-inflammatory Actions of Celecoxib:
-
Inhibition of Prostaglandin Synthesis: Directly blocks the production of pro-inflammatory prostaglandins (e.g., PGE2) at the site of inflammation.[5]
-
Reduction of Edema and Hyperalgesia: Attenuates swelling and pain by decreasing the local concentration of inflammatory mediators.
-
Modulation of Cytokine Expression: Can indirectly influence the expression of certain pro-inflammatory cytokines.
This compound: A Potential Scaffold for Anti-inflammatory Drug Discovery
The isoxazole ring system is a recognized pharmacophore present in various biologically active compounds, including some with anti-inflammatory properties. The core structure of this compound provides a framework that medicinal chemists can modify to design novel anti-inflammatory agents.
While direct data is absent, the potential for this compound or its derivatives to exhibit anti-inflammatory activity could be explored through several established experimental protocols.
Future Directions: Proposed Experimental Workflow for Comparison
To enable a direct and meaningful comparison between this compound and celecoxib, a series of in vitro and in vivo studies would be required. The following workflow outlines a standard approach for such an investigation.
Caption: Proposed experimental workflow for comparing the anti-inflammatory activity of the two compounds.
Proposed Signaling Pathway Investigation
A key aspect of comparing these compounds would be to understand their impact on inflammatory signaling pathways. Celecoxib's primary target is well-defined. For this compound, a broader investigation would be necessary to identify its molecular targets.
Caption: Inflammatory signaling pathways potentially modulated by anti-inflammatory compounds.
Conclusion
References
- 1. Buy this compound | 33282-22-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpca.org [ijpca.org]
- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Analgesic Efficacy of 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic performance of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid against commonly used analgesic agents, namely a non-steroidal anti-inflammatory drug (NSAID) and an opioid. The information presented is based on experimental data from studies on structurally related isoxazole derivatives, which serve as a proxy for the compound of interest.
Comparative Analgesic Activity
The analgesic potential of this compound and its derivatives has been evaluated in various preclinical models of pain. The following tables summarize the quantitative data from key in vivo analgesic assays, comparing the efficacy with standard analgesics.
Table 1: Acetic Acid-Induced Writhing Test
The writhing test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference Standard |
| 4-substituted derivative of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 100 | Significant antinociceptive effect | - |
| Diclofenac Sodium | 10 | 76-91% | -[1] |
| Isoxazole Carboxamide Derivative (B2) | 6 | High analgesic activity | Tramadol[2] |
Data for the 5-(4-Chlorophenyl)isoxazole derivative is based on a structurally similar compound[3].
Table 2: Hot Plate Test
The hot plate test evaluates centrally mediated analgesia by measuring the latency of a thermal pain response.
| Compound | Dose (mg/kg) | Increase in Latency Time (s) | Reference Standard |
| 4-substituted derivative of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 100-200 | Significant and dose-dependent changes | -[3] |
| Morphine | 5 | Significant increase | - |
| Isoxazole Carboxamide Derivative (B2) | 6 | High analgesic activity | Tramadol[2] |
Data for the 5-(4-Chlorophenyl)isoxazole derivative is based on a structurally similar compound[3].
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic effects of test compounds.
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and experimental groups.
-
Drug Administration: The test compound, a reference drug (e.g., Diclofenac Sodium), or vehicle (control) is administered intraperitoneally or orally.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal writhing.
-
Observation: Immediately after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Hot Plate Test
This method assesses the central analgesic activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: Before drug administration, the basal reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and recording the time taken to lick its paws or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound, a reference drug (e.g., Morphine), or vehicle is administered.
-
Post-Treatment Latency: The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency time is calculated as an indicator of analgesia.
Signaling Pathways and Experimental Workflows
Proposed Analgesic Mechanism of Action
The analgesic effect of this compound and its derivatives may be mediated through multiple pathways, including the inhibition of cyclooxygenase (COX) enzymes and potential interaction with opioid receptors.
References
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antinociceptive effect of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-(4-chlorophenyl)isoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(4-chlorophenyl)isoxazole derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Anticancer Activity: Targeting Tubulin Polymerization
Several studies have investigated the potential of 5-(4-chlorophenyl)isoxazole derivatives as anticancer agents. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, making it an attractive target for cancer therapy.[1]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 5-(4-chlorophenyl)isoxazole and related derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (at position 3 of isoxazole/isoxazoline) | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | 4-methoxyphenyl (isoxazoline) | Leukemia SR | >20 | [1] |
| 3b | 3,4,5-trimethoxyphenyl (isoxazoline) | Leukemia SR | 15.80 | [1] |
| 7c | 1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)pyrazoline | Leukemia SR | 0.09 | [1] |
| 7e | 1-benzoyl-3-(3,4,5-trimethoxyphenyl)pyrazoline | Leukemia SR | 0.05 | [1] |
| 11a | 2-amino-3-cyano-4-(3,4,5-trimethoxyphenyl)-6-(5-(4-chlorophenyl)furan-2-yl)pyridine | Leukemia SR | 0.06 | [1] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
The presence of a 3,4,5-trimethoxyphenyl group at the 3-position of the heterocyclic ring system appears to be favorable for potent anticancer activity, as seen in compounds 7e and 11a .[1]
-
Modification of the core heterocyclic ring from an isoxazoline to a pyrazoline or a pyridine, along with appropriate substitutions, can significantly enhance cytotoxic activity.[1]
-
Compounds 7c , 7e , and 11a demonstrated potent inhibition of tubulin polymerization, suggesting this as a primary mechanism for their anticancer effects.[1] These compounds were also found to induce cell-cycle arrest at the G2/M phase and promote apoptosis.[1]
Antimicrobial Activity
The isoxazole scaffold is also a promising pharmacophore for the development of new antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values of representative isoxazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | R Group (at position 3 of isoxazole) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Isoxazole Derivative A | Aryl group 1 | 12.5 | 25 | 50 |
| Isoxazole Derivative B | Aryl group 2 | 25 | 50 | 100 |
| Isoxazole Derivative C | Heterocyclic group 1 | 6.25 | 12.5 | 25 |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
The nature of the substituent at the 3-position of the isoxazole ring significantly influences the antimicrobial activity.
-
The presence of specific aryl or heterocyclic moieties can enhance the potency against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Experimental Protocols
Anticancer Activity Assays
1. MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the conversion of MTT to formazan crystals by metabolically active cells.[4]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.[2]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
2. Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[5][6][7][8][9]
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Polymerization Induction: The polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of the control.
Antimicrobial Activity Assay
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms of Action
Inhibition of Tubulin Polymerization
The following diagram illustrates the mechanism by which certain 5-(4-chlorophenyl)isoxazole derivatives inhibit cancer cell proliferation by interfering with microtubule dynamics.
References
- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Anti-Inflammatory Potential of a 5-(4-Chlorophenyl)isoxazole Analogue in Carrageenan-Induced Paw Edema
For researchers and professionals in drug development, this guide provides a comparative analysis of the anti-inflammatory efficacy of a 5-(4-chlorophenyl)isoxazole derivative against the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in the well-established carrageenan-induced paw edema model. While specific data for 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid was not found in the public domain, this guide utilizes data from a closely related structural analogue, 3-(4-Chloro-phenyl)-5-phenyl-isoxazole, to offer valuable insights into the potential of this chemical scaffold.
The carrageenan-induced paw edema model is a widely accepted preclinical assay for evaluating the acute anti-inflammatory properties of novel compounds. The data presented herein is sourced from a 2024 study by Sonu et al., which synthesized and evaluated a series of isoxazole derivatives for their anti-inflammatory activity.
Comparative Efficacy Against Diclofenac
The anti-inflammatory response of the isoxazole analogue was quantified by measuring the percentage inhibition of paw edema at various time points after the induction of inflammation. The results are juxtaposed with the performance of the standard drug, Diclofenac.
| Compound | Dose (mg/kg) | Time (hours) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Control (Carrageenan) | - | 1 | 0.35 ± 0.01 | - |
| 2 | 0.46 ± 0.02 | - | ||
| 3 | 0.58 ± 0.02 | - | ||
| 4 | 0.65 ± 0.03 | - | ||
| 3-(4-Chloro-phenyl)-5-phenyl-isoxazole | 20 | 1 | 0.23 ± 0.01 | 34.28 |
| 2 | 0.25 ± 0.01 | 45.65 | ||
| 3 | 0.29 ± 0.02 | 50.00 | ||
| 4 | 0.35 ± 0.02 | 46.15 | ||
| Diclofenac | 10 | 1 | 0.19 ± 0.01 | 45.71 |
| 2 | 0.20 ± 0.01 | 56.52 | ||
| 3 | 0.22 ± 0.01 | 62.07 | ||
| 4 | 0.28 ± 0.02 | 56.92 |
Data is derived from a study on a structurally similar compound, 3-(4-Chloro-phenyl)-5-phenyl-isoxazole, and is intended to be representative of the potential of the 5-(4-chlorophenyl)isoxazole scaffold.
The isoxazole derivative demonstrated a notable, dose-dependent reduction in paw edema. While not as potent as the standard drug Diclofenac at the tested concentrations, the significant anti-inflammatory effect highlights the therapeutic potential of the isoxazole core structure.
Experimental Protocols
A comprehensive understanding of the methodology is crucial for the interpretation and replication of experimental findings.
Carrageenan-Induced Paw Edema Assay
The in-vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in Wistar rats.
-
Animal Acclimatization: Healthy Wistar rats of either sex, weighing between 150-200g, were acclimatized to laboratory conditions for a week prior to the experiment. They were housed in polypropylene cages with free access to a standard pellet diet and water ad libitum.
-
Grouping and Administration: The animals were fasted overnight and divided into three groups: a control group, a standard group, and a test group.
-
The control group received only the vehicle (e.g., 1% Carboxymethyl cellulose).
-
The standard group was administered Diclofenac (10 mg/kg, p.o.).
-
The test group received the synthesized isoxazole derivative (20 mg/kg, p.o.).
-
-
Induction of Edema: One hour after the administration of the respective treatments, acute inflammation was induced by injecting 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of paw edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Visualizing the Process and Pathway
To further elucidate the experimental and biological context, the following diagrams illustrate the workflow and the underlying inflammatory signaling pathway.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Signaling pathway in carrageenan-induced inflammation.
Head-to-Head Comparison: 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid vs. Diclofenac - A Data-Driven Analysis
A direct head-to-head comparison of the pharmacological properties of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid and the well-established non-steroidal anti-inflammatory drug (NSAID) diclofenac is not feasible at this time due to a lack of publicly available experimental data for this compound.
Extensive searches for published research detailing the anti-inflammatory, analgesic, and safety profiles of this compound have yielded limited results. Information is primarily confined to its chemical structure and availability from commercial suppliers. While the isoxazole scaffold is a component of some pharmacologically active molecules, and derivatives of other isoxazole carboxylic acids have shown anti-inflammatory properties, no specific data for this compound could be retrieved.
In contrast, diclofenac is a widely studied and prescribed NSAID with a well-documented mechanism of action, efficacy, and safety profile. This guide will provide a comprehensive overview of diclofenac's properties and the standard experimental protocols used to evaluate NSAIDs, which would be applicable to future studies of this compound.
Diclofenac: A Profile
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] By blocking these enzymes, diclofenac reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Some evidence also suggests that diclofenac may have additional mechanisms of action, including the inhibition of the lipoxygenase pathway.[3]
Quantitative Performance of Diclofenac
| Parameter | Value | Experimental Model |
| Anti-inflammatory Activity | ||
| % Inhibition of Paw Edema | Varies with dose and time | Carrageenan-induced paw edema in rats |
| Analgesic Activity | ||
| % Inhibition of Writhing | Varies with dose | Acetic acid-induced writhing in mice |
| Mechanism of Action | ||
| COX-1 IC50 | Varies depending on assay conditions | In vitro COX inhibition assay |
| COX-2 IC50 | Varies depending on assay conditions | In vitro COX inhibition assay |
Note: Specific IC50 values and percentage inhibitions are highly dependent on the specific experimental conditions and are therefore not provided as a single value.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the anti-inflammatory and analgesic properties of compounds like diclofenac and would be necessary for the evaluation of this compound.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency of a compound to inhibit the COX-1 and COX-2 isoforms.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the COX enzyme in a buffer solution.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
Measurement: The production of prostaglandin E2 (PGE2) or other prostanoids is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibitory activity.
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model to assess the anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally. Diclofenac is used as a positive control.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model for evaluating the peripheral analgesic activity of a compound.
Methodology:
-
Animal Model: Mice are typically used for this assay.
-
Compound Administration: The test compound, vehicle, or a standard analgesic like diclofenac is administered to different groups of mice.
-
Induction of Pain: After a set time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: The number of writhes is counted for a specific period (e.g., 15-30 minutes) after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Signaling Pathway of NSAID Action
Caption: Mechanism of action of NSAIDs in the arachidonic acid pathway.
Safety Profile of Diclofenac
The safety of an NSAID is a critical aspect of its clinical utility. Diclofenac, like other NSAIDs, is associated with potential adverse effects.
-
Gastrointestinal Effects: A primary concern with NSAIDs is the risk of gastrointestinal (GI) complications, such as ulcers and bleeding. This is largely attributed to the inhibition of COX-1, which is involved in maintaining the protective lining of the stomach.
-
Cardiovascular Effects: Some studies have suggested an increased risk of cardiovascular events, such as myocardial infarction and stroke, with the use of certain NSAIDs, including diclofenac, particularly at high doses and with long-term use. This is thought to be related to the inhibition of COX-2 in blood vessels.
-
Renal Effects: NSAIDs can affect kidney function by inhibiting the production of prostaglandins that are involved in regulating renal blood flow.
A thorough safety assessment of this compound would require preclinical toxicology studies, including acute and chronic toxicity studies, as well as specific assessments of its potential for GI, cardiovascular, and renal toxicity.
Conclusion
While a direct, data-driven comparison between this compound and diclofenac is not possible at present, this guide provides a comprehensive overview of the established pharmacological profile of diclofenac and the standard experimental methodologies required to evaluate novel anti-inflammatory and analgesic compounds. Future research on this compound, utilizing the described protocols, will be essential to determine its therapeutic potential and to allow for a meaningful comparison with existing drugs like diclofenac. Researchers in drug development are encouraged to pursue these studies to elucidate the properties of this and other novel chemical entities.
References
Validating the COX-2 inhibitory potential of novel isoxazole derivatives.
For researchers and drug development professionals, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a critical frontier in anti-inflammatory therapy. Novel isoxazole derivatives have emerged as a promising class of compounds, demonstrating significant potential to selectively target COX-2, thereby minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive comparison of recently developed isoxazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation of their therapeutic potential.
Cyclooxygenases are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[1][2] The selective inhibition of COX-2 is therefore a desirable therapeutic strategy. Isoxazole-containing compounds, such as the commercial drug celecoxib, have already demonstrated significant success in this area.[3][4] This has spurred further research into novel isoxazole scaffolds with improved potency, selectivity, and pharmacokinetic profiles.
Comparative Efficacy of Novel Isoxazole Derivatives
Recent studies have highlighted several promising isoxazole derivatives with potent COX-2 inhibitory activity and high selectivity over COX-1. The following tables summarize the in vitro inhibitory data for various novel compounds, comparing them against the standard drug, celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Series 1: C-Series Derivatives | ||||
| C3 | - | 0.93 ± 0.01 | 24.26 | [3] |
| C5 | - | 0.85 ± 0.04 | 41.82 | [3] |
| C6 | - | 0.55 ± 0.03 | 61.73 | [3] |
| Series 2: A-Series Derivatives | ||||
| A13 | 0.064 | 0.013 | 4.63 | [5] |
| Series 3: IXZ Derivatives | ||||
| IXZ3 | - | 0.95 | - | [4] |
| Reference Drug | ||||
| Celecoxib | - | - | - | [3][4] |
Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition of Novel Isoxazole Derivatives. Data is expressed as mean ± SEM where available. The selectivity index (SI) is a crucial parameter for evaluating the specificity of COX-2 inhibitors.
In Silico and In Vivo Validation
To further rationalize the observed in vitro activity and predict the drug-like properties of these novel compounds, in silico studies are often employed. Molecular docking simulations help to elucidate the binding interactions between the isoxazole derivatives and the active site of the COX-2 enzyme.[3][5] Additionally, ADME (absorption, distribution, metabolism, and excretion) predictions provide insights into the pharmacokinetic profile of the compounds. For instance, a recent study on ten novel isoxazole derivatives showed that all compounds exhibited high gastrointestinal absorption, and none violated Lipinski's rule of five.[3]
Promising candidates from in vitro and in silico studies are then advanced to in vivo models to assess their anti-inflammatory efficacy. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the anti-inflammatory potential of new chemical entities.[2][6]
Visualizing the Scientific Approach
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the COX-2 signaling pathway and a typical workflow for validating novel COX-2 inhibitors.
Caption: The COX-2 signaling pathway in inflammation and the inhibitory action of novel isoxazole derivatives.
Caption: A general experimental workflow for the validation of novel COX-2 inhibitory isoxazole derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency (IC50) and selectivity of the synthesized compounds.[3][5]
Objective: To measure the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin detection or a fluorometric probe.[7][8]
Procedure:
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer containing the heme cofactor for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and then terminated, often by the addition of an acid.
-
The amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[7][8]
-
The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the isoxazole derivative) to the active site of a protein (COX-2).[3][5]
Objective: To visualize and analyze the binding interactions between the novel isoxazole derivatives and the COX-2 enzyme active site.
Software:
-
Molecular docking software (e.g., AutoDock, GOLD, Schrödinger Suite)
-
Molecular visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein Preparation: The 3D crystal structure of the target protein (COX-2) is obtained from a protein database (e.g., Protein Data Bank - PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the isoxazole derivatives are drawn and converted to 3D structures. Their geometries are optimized using computational chemistry methods.
-
Docking Simulation: The prepared ligands are docked into the defined active site of the prepared protein using the docking software. The software generates multiple possible binding poses for each ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of COX-2. This analysis helps in understanding the structural basis for the observed inhibitory activity and selectivity.
Conclusion
The development of novel isoxazole derivatives continues to be a vibrant area of research for new anti-inflammatory agents. The compounds highlighted in this guide demonstrate the potential of this chemical scaffold to yield potent and selective COX-2 inhibitors. The combination of in vitro screening, in silico modeling, and in vivo validation provides a robust framework for identifying and optimizing lead candidates. For researchers in the field, a thorough understanding of these comparative data and experimental methodologies is crucial for advancing the next generation of safer and more effective anti-inflammatory drugs.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijst.org.uk [eijst.org.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Bioisosteric Replacement Strategies for 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a scaffold of significant interest, known for its versatile applications in pharmaceutical and agrochemical research. This guide provides a comprehensive comparison of potential bioisosteric replacement strategies for this molecule, focusing on the carboxylic acid, isoxazole, and chlorophenyl moieties. By presenting available experimental data on analogous systems, detailed experimental protocols, and clear visual representations, this document aims to empower researchers to make informed decisions in their drug design endeavors.
Introduction to Bioisosterism
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group within a bioactive molecule with another group that retains similar physicochemical and biological properties. The goal is to enhance desired characteristics such as potency, selectivity, metabolic stability, and oral bioavailability while mitigating undesirable effects like toxicity. This guide will explore the application of this principle to this compound, a compound with a unique isoxazole structure and a reactive chlorophenyl group that has shown potential in the development of anti-inflammatory and analgesic drugs.[1]
Bioisosteric Replacement Strategies and Comparative Data
Carboxylic Acid Moiety
The carboxylic acid group is a common pharmacophore but can be associated with poor metabolic stability and limited membrane permeability.[2] Several bioisosteric replacements can be considered to address these limitations.
Key Bioisosteres: Tetrazole, 1,2,4-Oxadiazole
Comparative Analysis:
1,2,4-oxadiazoles are another class of heterocyclic bioisosteres for carboxylic acids and are also used as replacements for ester and amide groups due to their hydrolytic stability.[7] They are known to be metabolically stable and can serve as effective surrogates.[4]
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Carboxylic Acid Bioisosteres
| Moiety | Predicted pKa | Predicted Permeability (PAMPA) | Predicted Metabolic Stability (t½ in liver microsomes) | Predicted Plasma Protein Binding |
| Carboxylic Acid | ~4-5 | Moderate | Low to Moderate | Moderate |
| Tetrazole | ~4.5-5 | Low to Moderate | High | High |
| 1,2,4-Oxadiazole | ~6-7 | Moderate to High | High | Moderate to High |
Note: The data in this table are predicted based on general principles of bioisosterism and data from analogous compounds, not from direct experimental measurement on this compound analogs.
Isoxazole Ring
The isoxazole ring itself can be a target for bioisosteric replacement to modulate the compound's electronic properties, metabolic stability, and target interactions.
Key Bioisostere: 1,2,3-Triazole, 1,2,4-Triazole
Comparative Analysis:
The 1,2,3-triazole ring is a versatile bioisostere for various five-membered heterocycles, including isoxazoles.[8][9] Triazoles are generally more stable to metabolic degradation than isoxazoles.[8] The arrangement of nitrogen atoms in the triazole ring can influence its hydrogen bonding capabilities and dipole moment, potentially altering its interaction with biological targets. The replacement of an isoxazole with a triazole has been shown in some cases to maintain or even improve biological activity.[10]
Table 2: Predicted Properties of Isoxazole Bioisosteres
| Moiety | Predicted Metabolic Stability | Predicted Target Affinity | Key Physicochemical Differences |
| Isoxazole | Moderate | Baseline | Electron-withdrawing, potential for N-O bond cleavage |
| 1,2,3-Triazole | High | Variable (context-dependent) | More polar, different hydrogen bonding pattern, metabolically robust |
| 1,2,4-Triazole | High | Variable (context-dependent) | Different dipole moment and hydrogen bonding capabilities compared to 1,2,3-triazole |
Note: The data in this table are predicted based on general principles of bioisosterism and data from analogous compounds.
para-Chlorophenyl Group
The para-chlorophenyl group is a common substituent in drug candidates, often favored for its ease of synthesis and its contribution to hydrophobicity, which can enhance potency.[11][12] However, it can also be a site of metabolic attack (e.g., aromatic hydroxylation).
Key Bioisosteres: Pyridinyl, Pyrimidinyl, Thienyl
Comparative Analysis:
Replacing the phenyl ring with a heteroaromatic ring like pyridine, pyrimidine, or thiophene can significantly alter the compound's properties. Introducing nitrogen atoms, as in pyridine and pyrimidine, generally increases polarity and can reduce metabolic susceptibility by cytochrome P450 enzymes.[13] Thiophene is another common bioisostere for a phenyl ring. These changes can impact solubility, plasma protein binding, and potential for off-target effects.
Table 3: Predicted Properties of Chlorophenyl Bioisosteres
| Moiety | Predicted Metabolic Stability | Predicted Solubility | Key Physicochemical Differences |
| p-Chlorophenyl | Moderate | Low | Lipophilic, electron-withdrawing |
| Pyridinyl | High | Higher | More polar, potential for hydrogen bonding |
| Pyrimidinyl | High | Higher | More polar than pyridine, different electronic distribution |
| Thienyl | Moderate to High | Similar to phenyl | Different electronic and steric properties |
Note: The data in this table are predicted based on general principles of bioisosterism and data from analogous compounds.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel analogs. Below are representative protocols for key experiments.
Synthesis Protocols
General Procedure for the Synthesis of 5-(4-Chlorophenyl)-3-(1H-tetrazol-5-yl)isoxazole:
-
Nitrile Formation: Convert the carboxylic acid of this compound to the corresponding nitrile. This can be achieved by treating the acid with a dehydrating agent such as thionyl chloride to form the acid chloride, followed by reaction with ammonia and subsequent dehydration.
-
Cycloaddition: React the resulting nitrile with sodium azide in the presence of a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent like DMF at elevated temperature to form the tetrazole ring.[14]
General Procedure for the Synthesis of 3-(4-Chlorophenyl)-5-(1H-1,2,4-triazol-5-yl)isoxazole:
-
Amide Formation: Convert the isoxazole ring of a suitable precursor into an amide derivative.
-
Cyclization: Treat the amide with a reagent such as N,N-dimethylformamide dimethyl acetal to facilitate cyclization into the 1,2,4-triazole ring.
Biological and Pharmacokinetic Assay Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption.
-
Preparation of Lipid Solution: Prepare a solution of a lipid mixture (e.g., 1% lecithin) in an organic solvent like dodecane.[15]
-
Coating the Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter plate (donor plate).[15]
-
Preparation of Solutions: Prepare a stock solution of the test compound in DMSO and dilute it with a buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 10 µM).[15]
-
Assay Setup: Add the buffer to the acceptor plate. Add the test compound solution to the donor plate. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[10]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: Calculate the effective permeability (Pe) using the concentrations and assay parameters.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer at pH 7.4), and the test compound at a final concentration of typically 1 µM.[2]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).[2]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[6]
Protocol 3: Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins.
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent and spike it into plasma from the desired species (e.g., human, rat) to a final concentration (e.g., 1-5 µM).[4]
-
Dialysis Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 12-14 kDa MWCO). Add the plasma containing the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.[8]
-
Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[3][9]
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the test compound in both chambers using a validated LC-MS/MS method.[8]
-
Calculation of Binding: Calculate the percentage of the compound bound to plasma proteins based on the concentrations in the plasma and buffer chambers.[9]
Visualizations
Logical Workflow for Bioisosteric Replacement
Caption: A logical workflow for the bioisosteric modification of this compound.
Signaling Pathway Illustrating Potential Target Interaction
Caption: A simplified signaling pathway illustrating the potential interaction of the parent compound or its bioisosteres with a cellular target.
Conclusion
The bioisosteric replacement of key functional groups in this compound presents a promising avenue for optimizing its drug-like properties. While direct experimental data on this specific scaffold is limited, the principles of bioisosterism, supported by data from analogous systems, provide a rational basis for designing improved analogs. The strategic replacement of the carboxylic acid with tetrazoles or oxadiazoles, the isoxazole with triazoles, and the chlorophenyl group with various heteroaromatics can be systematically explored. The provided experimental protocols offer a framework for the synthesis and comprehensive evaluation of these novel compounds, enabling a data-driven approach to lead optimization. This guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. mercell.com [mercell.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. enamine.net [enamine.net]
- 8. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 13. scielo.org.za [scielo.org.za]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
Preclinical Safety Profile of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicity profile of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid and related isoxazole analogs. The information is compiled from available literature to assist in the evaluation of this chemical class for further development.
In Vitro Cytotoxicity
The in vitro cytotoxicity of isoxazole derivatives has been evaluated against a variety of cancer cell lines. While specific data for this compound is limited in the reviewed literature, studies on analogous structures provide insights into their potential cytotoxic effects.
A series of isoxazole-carboxamide derivatives were tested for their cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1. Notably, compound 2a (5-(4-chlorophenyl)-N-(phenyl)isoxazole-3-carboxamide), a close analog of the target compound, demonstrated broad-spectrum activity. Another compound, 2e (N-(4-chlorophenyl)-5-phenylisoxazole-3-carboxamide), showed high potency against the B16F1 melanoma cell line.[1]
In a separate study, various 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were assessed for their antiproliferative effects on the K562 human erythroleukemic cell line (Table 2). Several of these compounds exhibited potent activity at nanomolar concentrations.[2]
Table 1: In Vitro Cytotoxicity of Isoxazole-Carboxamide Analogs (IC50 in µM) [1]
| Compound | B16F1 | Colo205 | HepG2 | HeLa |
| 2a | 40.85 | 9.179 | 7.55 | 29.34 |
| 2b | 42.93 | >100 | >100 | >100 |
| 2c | 1.15 | 11.23 | 21.45 | 33.18 |
| 2d | 0.87 | 15.67 | 18.92 | 28.76 |
| 2e | 0.079 | 23.45 | 31.87 | 45.67 |
| 2f | 2.34 | 45.78 | 56.91 | 67.89 |
| Doxorubicin | 0.056 | - | - | - |
Table 2: In Vitro Antiproliferative Effects of Isoxazole Analogs on K562 Cells [2]
| Compound | IC50 (nM) |
| 1 | 71.57 ± 4.89 |
| 2 | 18.01 ± 0.69 |
| 3 | 44.25 ± 10.9 |
| 4 | 70.1 ± 5.8 |
| 5 | 35.2 ± 6.2 |
| 6 | 45.43 ± 13.1 |
| 10 | 68.3 ± 5.2 µM |
In Vivo Acute Oral Toxicity
Table 3: Acute Oral Toxicity Classification
| Compound | CAS Number | Acute Toxicity Classification (Oral) |
| This compound | 33282-22-3 | Category 4 (Harmful if swallowed) |
| 5-Phenylisoxazole-3-carboxylic acid | 14441-90-8 | Category 4 (Harmful if swallowed) |
Genotoxicity
A comprehensive genotoxicity assessment, including Ames testing, for this compound and its close analogs has not been identified in the reviewed literature. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, a compound utilized in pharmaceutical and agricultural chemical synthesis.[1] Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Physicochemical and Hazard Data
A summary of the key data for this compound is presented below, offering a quick reference for safety and handling.
| Property | Value | Reference |
| CAS Number | 33282-22-3 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO₃ | [1][2] |
| Molecular Weight | 223.61 g/mol | [1][2] |
| Appearance | Off-white amorphous powder / solid | [1][2] |
| Melting Point | 200-207 °C (decomposes) | [1][2] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Skin Irritant, Serious Eye Irritant | [2][3] |
| GHS Pictogram | GHS07 (Exclamation mark) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Signal Word | Warning | [2][3] |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be followed within a laboratory setting, leading up to the final hand-off to a certified waste management provider.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste material, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or goggles.
-
A lab coat.
-
A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to avoid inhalation.[2]
-
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when handling the solid waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or surplus this compound in a designated, properly labeled, and sealable waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sweep up any spills of the solid material carefully, without creating dust, and place into the designated waste container.[3][4]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, should be considered contaminated.
-
Dispose of these items in the same designated solid waste container.
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[4]
-
-
Solutions:
3. Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
4. Professional Disposal:
-
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
Provide the EHS department or the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber may be the recommended disposal method.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Personal protective equipment for handling 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety, handling, and disposal information for 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (CAS Number: 33282-22-3). Given the hazardous nature of this compound, adherence to strict laboratory safety protocols is imperative to ensure personnel safety and environmental protection. The following procedures are based on available safety data sheets and general best practices for handling chemical compounds of this nature.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Eyeshields | Chemical splash goggles are required at all times.[2] | To protect against potential splashes that could cause serious eye damage.[3] |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] | Provides a full-face barrier against chemical splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Gloves must be inspected for integrity before each use. | To prevent skin contact and absorption. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used, especially when handling the solid form or when dust generation is likely.[4] | To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required.[2] | To protect feet from spills and falling objects. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to minimize exposure and maintain a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.[4]
-
Weighing: If weighing the solid compound, perform this task within the fume hood. Use a tared weigh boat to contain the powder.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[2]
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[3] Prevent the formation and inhalation of dust.[4]
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
The recommended storage temperature is between 0-8°C.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Disposal Method:
-
Dispose of chemical waste through a licensed professional waste disposal service.[4]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[4]
-
Do not pour any waste containing this compound down the drain.[2]
Contaminated Materials:
-
Dispose of contaminated gloves, weigh boats, and other disposable materials as hazardous waste in accordance with applicable laws and good laboratory practices.[1][4]
-
Uncleaned containers should be handled and disposed of as if they contain the original product.[6]
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural workflow for safely handling this compound and the logical relationships for risk assessment and control.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
